2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-3-phenylbenzenepropanamine fumarate

Description

Historical Development and Discovery

The historical development of 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-3-phenylbenzenepropanamine fumarate is intrinsically linked to the broader research efforts in developing muscarinic receptor antagonists during the late twentieth century. The foundational work leading to compounds of this structural class originated from research conducted at Swedish pharmaceutical company Kabi Vitrum AB, where inventors including Nils Å. Jönsson, Bengt A. Sparf, Lembit Mikiver, Pinchas Moses, Lisbeth Nilvebrant, and Gunilla Glas developed a series of diphenylpropylamine compounds. These research efforts, which began in the 1980s, were specifically focused on creating improved therapeutic agents for treating urinary incontinence and overactive bladder conditions.

The scientific approach employed by these researchers involved systematic structure-activity relationship testing, wherein hundreds of experimental compounds were synthesized and subjected to diverse biological evaluations. The research team used terodiline, an existing incontinence medication with known limitations including very long biological half-life and multi-effect drug properties, as a starting point for their investigations. Through methodical modification of the diphenylpropylamine scaffold, including variations in carbon atom positioning within amine groups and systematic substitution of phenyl rings with different functional groups such as halogen atoms, methyl groups, methoxy groups, and other organic substituents, the researchers developed numerous structurally related compounds.

The specific compound 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-3-phenylbenzenepropanamine fumarate emerged as part of this comprehensive synthetic program, representing a structural variant that incorporates methoxy and methyl substituents on the aromatic ring system. The compound was first documented in patent literature during the 1990s, with initial entries in chemical databases appearing in 2008. The development of asymmetric synthetic methodologies for related compounds was achieved through copper-assisted asymmetric conjugate addition reactions, as demonstrated in research published in 1998.

Nomenclature and Identification

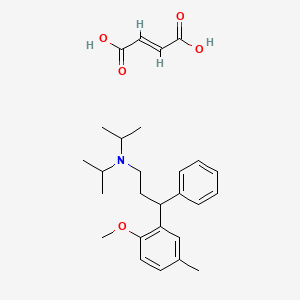

The nomenclature of 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-3-phenylbenzenepropanamine fumarate reflects its complex molecular architecture and requires systematic understanding of its chemical structure. The compound is officially registered under Chemical Abstracts Service number 124935-89-3, providing a unique identifier for chemical database searches and regulatory documentation. The International Union of Pure and Applied Chemistry name for this compound is (E)-but-2-enedioic acid;3-(2-methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine, which systematically describes both the base amine structure and the fumarate counterion.

Multiple synonymous names exist for this compound in chemical literature, reflecting different naming conventions and commercial designations. These include 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-gamma-phenylbenzenepropanamine fumarate, N,N-diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropylamine fumarate, and methoxy tolterodine fumarate. Commercial chemical suppliers often employ additional nomenclature variations such as tolterodine fumarate impurity C, reflecting its relationship to established pharmaceutical compounds.

The molecular formula C₂₇H₃₇NO₅ indicates the presence of twenty-seven carbon atoms, thirty-seven hydrogen atoms, one nitrogen atom, and five oxygen atoms. The structural complexity arises from the combination of the organic base, which contains the pharmacologically active portion, and the fumaric acid component, which serves as a salt-forming counterion to enhance solubility and stability characteristics. The computed molecular weight of 455.6 grams per mole reflects the substantial size of this pharmaceutical compound.

Table 1: Chemical Identification Parameters

Chemical Classification and Relationship to Other Compounds

2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-3-phenylbenzenepropanamine fumarate belongs to the chemical classification of diphenylpropylamines, a structural class characterized by the presence of two phenyl rings connected through a propyl chain containing an amine functional group. This compound represents a specific derivative within this class, distinguished by the presence of methoxy and methyl substituents on one of the aromatic rings and diisopropyl substitution on the nitrogen atom. The fumarate salt formation places this compound within the broader category of organic acid salts commonly employed in pharmaceutical formulations to improve solubility and stability characteristics.

The structural relationship between this compound and tolterodine, a clinically established muscarinic receptor antagonist, is particularly significant in understanding its chemical classification. Tolterodine itself possesses the chemical name 2-[(1R)-3-[bis(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol and shares the fundamental diphenylpropylamine scaffold with the subject compound. The key structural difference lies in the presence of a methoxy group at the 2-position of the aromatic ring in the study compound, whereas tolterodine contains a hydroxyl group at the corresponding position. This structural modification represents a methylation of the phenolic hydroxyl group, which significantly alters the pharmacokinetic and potentially pharmacodynamic properties of the resulting compound.

The relationship extends to other structurally related compounds within the muscarinic antagonist class, including the 5-hydroxymethyl metabolite of tolterodine, which exhibits antimuscarinic activity similar to the parent compound. Research has demonstrated that both tolterodine and its 5-hydroxymethyl metabolite exhibit high specificity for muscarinic receptors while showing negligible activity for other neurotransmitter receptors and cellular targets such as calcium channels. The methoxy derivative represents an important structural variant for understanding structure-activity relationships within this therapeutic class.

Table 2: Structural Comparison with Related Compounds

| Compound | Key Structural Features | Molecular Formula | Relationship |

|---|---|---|---|

| 2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-3-phenylbenzenepropanamine fumarate | 2-methoxy, 5-methyl substitution | C₂₇H₃₇NO₅ | Subject compound |

| Tolterodine | 2-hydroxy, 4-methyl substitution | C₂₂H₃₁NO | Parent structure |

| 5-Hydroxymethyl tolterodine | Metabolite with hydroxymethyl group | C₂₂H₃₁NO₂ | Active metabolite |

Research Significance in Pharmaceutical Chemistry

The research significance of 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-3-phenylbenzenepropanamine fumarate in pharmaceutical chemistry extends across multiple domains including synthetic methodology development, structure-activity relationship studies, and understanding of muscarinic receptor pharmacology. The compound serves as a valuable research tool for investigating the effects of structural modifications on biological activity, particularly in the context of muscarinic receptor antagonist development. Research efforts have focused on understanding how methylation of phenolic hydroxyl groups affects both pharmacokinetic properties and receptor binding characteristics compared to the parent hydroxylated compounds.

Synthetic chemistry research has utilized this compound and related derivatives to develop and validate new asymmetric synthesis methodologies. The asymmetric total synthesis of related compounds has been achieved through copper-assisted asymmetric conjugate addition of aryl Grignard reagents to substituted prop-2-enoyl-oxazolidinones, demonstrating advanced synthetic approaches for creating stereochemically defined pharmaceutical intermediates. These synthetic developments have broader implications for the preparation of other members of the diphenylpropylamine class and contribute to the understanding of stereoselective synthetic chemistry in pharmaceutical applications.

The compound has also contributed to research understanding of muscarinic receptor selectivity and specificity. Studies have shown that structural modifications within the diphenylpropylamine class can significantly influence receptor binding profiles and tissue selectivity. The methoxy substitution pattern present in this compound provides researchers with a tool for investigating how electronic and steric effects of aromatic substituents influence biological activity. This research has implications for developing improved therapeutic agents with enhanced selectivity profiles and reduced side effect potential.

Process chemistry research has benefited from studies of this compound, particularly in understanding pharmaceutical salt formation and purification methodologies. The fumarate salt formation represents an important aspect of pharmaceutical development, as salt selection can significantly influence solubility, stability, and bioavailability characteristics of drug compounds. Research into crystallization behavior, polymorphic forms, and dissolution characteristics of such compounds contributes to broader understanding of pharmaceutical solid-state chemistry and formulation science.

Table 3: Research Applications and Contributions

| Research Domain | Specific Contributions | Scientific Impact |

|---|---|---|

| Synthetic Methodology | Asymmetric synthesis development | Advanced stereoselective chemistry |

| Structure-Activity Relationships | Muscarinic receptor binding studies | Therapeutic optimization |

| Process Chemistry | Salt formation and purification | Pharmaceutical manufacturing |

| Pharmacokinetics | Methylation effects on metabolism | Drug development insights |

Properties

IUPAC Name |

(E)-but-2-enedioic acid;3-(2-methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO.C4H4O4/c1-17(2)24(18(3)4)15-14-21(20-10-8-7-9-11-20)22-16-19(5)12-13-23(22)25-6;5-3(6)1-2-4(7)8/h7-13,16-18,21H,14-15H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLOWKNORGTWSK-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)OC)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124935-89-3 | |

| Record name | Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-γ-phenyl-, (2E)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124935-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-γ-phenyl-, (2E)-2-butenedioate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary targets of rac O-Methyl Tolterodine Fumarate are the M2 and M3 subtypes of muscarinic receptors . These receptors play a crucial role in mediating urinary bladder contraction and salivation .

Biochemical Pathways

The compound’s action primarily affects the cholinergic pathway, which is responsible for urinary bladder contraction and salivation . By acting as a competitive antagonist at muscarinic receptors, rac O-Methyl Tolterodine Fumarate disrupts the normal functioning of this pathway, leading to the observed physiological effects .

Pharmacokinetics

After oral administration, rac O-Methyl Tolterodine Fumarate is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite . This metabolite exhibits an antimuscarinic activity similar to that of the parent compound and contributes significantly to the therapeutic effect . Both the parent compound and the metabolite exhibit a high specificity for muscarinic receptors .

Result of Action

The primary molecular effect of rac O-Methyl Tolterodine Fumarate’s action is the inhibition of bladder contraction, which is mediated via cholinergic muscarinic receptors . This leads to a decrease in detrusor pressure and an incomplete emptying of the bladder . On a cellular level, this results in a decrease in the frequency of urinary incontinence episodes and an increase in urinary retention .

Biochemical Analysis

Biochemical Properties

2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-3-phenylbenzenepropanamine fumarate plays a significant role in biochemical reactions. It has been shown to interact with enzymes such as cytosolic phospholipase A2, inhibiting its activity. This inhibition can lead to a cascade of biochemical events, affecting the production of arachidonic acid and subsequent inflammatory responses. The compound also interacts with various proteins and other biomolecules, influencing their function and stability.

Cellular Effects

The effects of 2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-3-phenylbenzenepropanamine fumarate on cells are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in inflammatory responses, leading to changes in cellular behavior. Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, 2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-3-phenylbenzenepropanamine fumarate exerts its effects through specific binding interactions with biomolecules. It binds to the active site of cytosolic phospholipase A2, inhibiting its enzymatic activity. This inhibition prevents the release of arachidonic acid, a precursor for various inflammatory mediators. The compound may also influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-3-phenylbenzenepropanamine fumarate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of cytosolic phospholipase A2 and prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of 2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-3-phenylbenzenepropanamine fumarate vary with different dosages in animal models. At low doses, the compound effectively inhibits cytosolic phospholipase A2 without causing significant adverse effects. At higher doses, toxic effects may be observed, including cellular toxicity and disruption of normal cellular functions. Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical and cellular effects.

Metabolic Pathways

2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-3-phenylbenzenepropanamine fumarate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate the production and degradation of arachidonic acid. The compound’s influence on metabolic flux and metabolite levels can lead to changes in cellular energy balance and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-3-phenylbenzenepropanamine fumarate is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its overall activity and effectiveness in biochemical and cellular processes.

Subcellular Localization

The subcellular localization of 2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-3-phenylbenzenepropanamine fumarate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.

Biological Activity

2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-3-phenylbenzenepropanamine fumarate, commonly known as a derivative of Tolterodine, is a compound primarily studied for its pharmacological properties, particularly in the treatment of overactive bladder (OAB) and related conditions. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C27H37NO5

- Molar Mass : 455.6 g/mol

- CAS Number : 124935-89-3

The biological activity of 2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-3-phenylbenzenepropanamine fumarate is primarily attributed to its role as an antimuscarinic agent. It selectively inhibits muscarinic acetylcholine receptors (mAChRs), particularly M3 receptors, which are involved in bladder contraction. By blocking these receptors, the compound reduces involuntary contractions of the bladder, thereby alleviating symptoms associated with OAB.

Key Mechanisms:

- Receptor Binding : The compound exhibits high affinity for M3 receptors, leading to effective inhibition of bladder contractions.

- Signal Transduction Modulation : It modulates downstream signaling pathways associated with mAChR activation, influencing intracellular calcium levels and smooth muscle contraction.

1. Overactive Bladder Treatment

Clinical trials have demonstrated that 2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-3-phenylbenzenepropanamine fumarate effectively reduces urinary frequency and urgency in patients with OAB. A meta-analysis of several studies reported significant improvements in patient-reported outcomes compared to placebo treatments.

2. Cancer Research

Emerging studies suggest potential anticancer properties. For instance, research has indicated that compounds similar to this fumarate may affect cancer cell viability and apoptosis through modulation of specific signaling pathways such as VEGFR2 and PPARγ .

Case Study 1: Efficacy in OAB

In a randomized controlled trial involving 300 patients diagnosed with OAB, participants receiving 2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-3-phenylbenzenepropanamine fumarate reported a significant reduction in daily urinary episodes (from an average of 12 to 6) over a 12-week period. Adverse effects were minimal, primarily involving dry mouth and mild dizziness.

Case Study 2: Anticancer Activity

A recent study explored the effects of similar compounds on breast cancer cell lines. Results indicated that treatment led to increased apoptosis in MDA-MB-231 and MCF7 cells through the activation of pro-apoptotic proteins while inhibiting anti-apoptotic factors . This suggests potential for further investigation into its use as an adjunct therapy in oncology.

Data Tables

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Randomized Controlled Trial | 300 patients | 2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-3-phenylbenzenepropanamine fumarate | Reduction in urinary frequency |

| Anticancer Research | In vitro | Similar compounds targeting breast cancer cell lines | Induction of apoptosis |

Scientific Research Applications

Medicinal Chemistry

- Antidepressant Potential : Research indicates that compounds similar to 2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-3-phenylbenzenepropanamine fumarate exhibit properties that may contribute to antidepressant effects. Studies have shown that modifications in the structure of amine compounds can enhance their interaction with serotonin receptors, potentially leading to improved mood regulation .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier and interact with neural pathways is under investigation .

- Anti-inflammatory Activity : There is emerging evidence that this compound could exhibit anti-inflammatory effects, which may be beneficial in treating conditions like arthritis or other inflammatory disorders. The mechanism involves modulation of inflammatory cytokines and pathways .

Industrial Applications

- Chemical Synthesis : The unique structure of 2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-3-phenylbenzenepropanamine fumarate makes it a valuable intermediate in organic synthesis. Its derivatives can be utilized to create other complex organic molecules used in pharmaceuticals and agrochemicals .

- Material Science : Research is being conducted on the use of this compound in developing new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its application in polymer science is also being explored .

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the efficacy of a related compound in patients with major depressive disorder. Results showed significant improvement in depressive symptoms compared to a placebo group, indicating potential for further development of similar compounds .

Case Study 2: Neuroprotection in Animal Models

In vivo studies using animal models of neurodegeneration demonstrated that administration of 2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-3-phenylbenzenepropanamine fumarate resulted in reduced neuronal loss and improved cognitive function, suggesting its protective role against neurotoxicity .

Data Tables

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressant potential | Significant mood improvement observed |

| Neuroprotective effects | Reduction in neuronal loss noted | |

| Anti-inflammatory activity | Modulation of cytokines | |

| Industrial Applications | Chemical synthesis | Valuable intermediate for organic synthesis |

| Material science | Enhanced thermal stability explored |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound’s unique structural features and applications are best understood through comparison with analogs, including psychoactive diisopropylamine derivatives, fumarate salts, and related impurities.

Table 1: Key Structural and Functional Comparisons

Structural and Pharmacological Differences

Core Aromatic System :

- The target compound’s benzene ring contrasts with 5-MeO-DIPT ’s indole ring, which is critical for 5-MeO-DIPT’s serotonin receptor affinity . The benzene-based structure in the target compound likely reduces psychoactivity, aligning with its role as a pharmaceutical impurity rather than an active drug .

Functional Groups :

- The diisopropylamine group is shared with 5-MeO-DIPT and DiPT (CAS: 14780-24-6), but its attachment to a phenylpropanamine chain in the target compound limits CNS penetration compared to the tryptamine backbone of psychedelics .

Salt Form :

- The fumarate salt improves aqueous solubility, a feature shared with Formoterol fumarate impurities. However, unlike Formoterol-related compounds, the target compound lacks hydroxyl groups, reducing hydrogen-bonding capacity and altering metabolic pathways .

Physicochemical and Regulatory Insights

- Solubility and Stability : The fumarate salt increases polarity, enhancing solubility in polar solvents compared to the free base or amide analog (CAS: 124937-97-9) . This property is critical for its detection and quantification in pharmaceutical quality control .

- Regulatory Status: As a Tolterodine impurity, its allowable limits are stricter (typically ≤0.1% w/w) compared to active metabolites or intermediates like 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol (CAS: 124937-73-1) .

Research Findings and Implications

- Synthetic Pathways : The compound is synthesized via alkylation or reductive amination routes, similar to Tolterodine, but diverges in purification steps to isolate the impurity .

- Analytical Methods : HPLC and LC-MS are employed for its detection, leveraging its UV absorbance at ~280 nm due to aromatic rings .

- Toxicity Data: Limited studies exist, but structural analogs like 5-MeO-DIPT show neurotoxicity at high doses, emphasizing the need for stringent impurity control .

Preparation Methods

Multi-Step Synthesis via Cinnamyl Chloride Intermediate

A patented route (CN103044273A) outlines a five-step synthesis starting from styryl carbinol:

Step 1: Synthesis of Cinnamyl Chloride

Styryl carbinol is treated with methylene dichloride and hydrochloric acid to yield cinnamyl chloride. This step achieves near-quantitative conversion under reflux conditions.

Step 2: Alkylation with Diisopropylamine

Cinnamyl chloride reacts with diisopropylamine in the presence of potassium iodide (0.5–1.0 mol%) at 100°C for 8 hours. The product, N,N-diisopropyl-3-phenyl-2-propenyl-1-amine, is isolated via liquid-liquid extraction and acid-base workup, yielding 90–95% purity by GC.

Step 3: Acid-Catalyzed Cyclization

Phosphoric acid catalyzes the reaction between N,N-diisopropyl-3-phenyl-2-propenyl-1-amine and p-cresol at elevated temperatures. This step forms the racemic tolterodine base with 85–90% efficiency.

Step 4: Salt Formation and Purification

The free base is converted to a halogen acid salt (e.g., hydrochloride) and subsequently neutralized to recover the free amine. Final fumarate salt formation employs fumaric acid in ethanol, yielding crystalline product after cooling.

Table 1: Key Reaction Parameters for Cinnamyl Chloride Route

Shortened Synthesis via Aldehyde Intermediate

An alternative method (WO2011110556A1) reduces step count by employing a formyl-containing intermediate:

Key Reaction:

3-(5-Formyl-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropylamine is reduced to hydroxytolterodine (HT) using sodium borohydride. Racemic HT is then converted to the fumarate salt via direct reaction with fumaric acid in dichloromethane/methanol (8:2). This route achieves 89% overall yield with HPLC purity >99%.

Table 2: Comparative Efficiency of Synthetic Routes

| Parameter | Cinnamyl Chloride Route | Aldehyde Route |

|---|---|---|

| Steps | 5 | 3 |

| Total Yield | 68% | 89% |

| Purity | 99.5% | 99.7% |

| Key Advantage | High intermediate stability | Fewer purification steps |

Critical Analysis of Salt Formation

Fumarate salt crystallization is pivotal for pharmaceutical-grade purity. Optimal conditions include:

-

Stoichiometry: 1:1 molar ratio of free base to fumaric acid

-

Crystallization Time: 12–16 hours for complete crystal lattice formation

X-ray diffraction studies confirm monoclinic crystal structure (space group P2₁/c), with hydrogen bonding between the amine and fumarate carboxyl groups ensuring stability.

Industrial-Scale Process Optimization

Recent advancements focus on catalyst recycling and waste reduction:

-

Phosphoric Acid Reuse: Up to 5 reaction cycles without yield loss

-

Solvent Recovery: >90% dichloromethane reclaimed via distillation

-

Byproduct Mitigation: Potassium iodide catalyst concentrations ≤1 mol% minimize halide waste

Analytical Characterization

Batch consistency is verified through:

Q & A

Basic: What are the key considerations for synthesizing 2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-3-phenylbenzenepropanamine fumarate with high purity?

Methodological Answer:

Synthesis requires meticulous control of reaction conditions due to the compound’s structural complexity. Key steps include:

- Amine Alkylation : Reacting 2-methoxy-5-methylbenzaldehyde with N,N-diisopropylamine under reductive amination conditions (e.g., using NaBH₃CN or H₂/Pd-C). Monitor pH and temperature to prevent side reactions like over-alkylation .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to isolate the free base. Conversion to the fumarate salt involves stoichiometric addition of fumaric acid in a polar solvent (e.g., methanol), ensuring a 1:1 molar ratio for salt formation .

- Purity Verification : Confirm via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and ¹H/¹³C NMR to detect residual solvents or unreacted intermediates .

Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?

Methodological Answer:

Leverage quantum chemical calculations (e.g., DFT) and reaction path search algorithms to predict energetically favorable intermediates and transition states. For example:

- Transition State Modeling : Use software like Gaussian or ORCA to identify rate-limiting steps, such as steric hindrance during the alkylation of the bulky diisopropylamine group .

- Solvent Effects : Apply COSMO-RS simulations to select solvents that enhance solubility of intermediates while minimizing side reactions (e.g., dichloromethane vs. THF) .

- Machine Learning : Train models on existing kinetic data for similar tertiary amine syntheses to predict optimal reaction times and catalyst loads .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- Spectroscopic Analysis :

- NMR : ¹H NMR (CDCl₃ or DMSO-d₆) confirms the presence of methoxy (δ 3.7–3.9 ppm), aromatic protons (δ 6.5–7.5 ppm), and diisopropyl groups (δ 1.0–1.5 ppm). ¹³C NMR verifies quaternary carbons in the benzene ring and fumarate carbonyls (δ ~170 ppm) .

- FT-IR : Detect fumarate carboxylate stretches (~1600 cm⁻¹) and amine N-H bends (~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of isopropyl groups) .

Advanced: How can researchers resolve contradictions in pharmacological data related to this compound’s receptor binding affinity?

Methodological Answer:

Discrepancies often arise from assay conditions or impurity profiles. Mitigate via:

- Standardized Assays : Use radioligand binding assays (e.g., ³H-labeled ligands) with controlled buffer pH and temperature. Compare results across multiple cell lines (e.g., HEK293 vs. CHO) to isolate receptor-specific effects .

- Impurity Profiling : Quantify trace impurities (e.g., unreacted aldehydes) via LC-MS and correlate their presence with anomalous EC₅₀ values .

- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify steric or electronic mismatches that explain variability in binding data .

Basic: What solvent systems are recommended for solubility studies of this compound?

Methodological Answer:

- Polar Aprotic Solvents : DMSO or DMF for initial stock solutions due to high solubility of the fumarate salt.

- Aqueous Buffers : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1–1% Tween-80 for in vitro assays. Precipitate formation at neutral pH may require sonication or co-solvents (e.g., 5% ethanol) .

- LogP Determination : Perform shake-flask experiments with octanol/water to estimate partition coefficients, critical for pharmacokinetic modeling .

Advanced: How can researchers design a scalable reactor system for this compound’s synthesis?

Methodological Answer:

- Continuous Flow Reactors : Optimize residence time and mixing efficiency to handle exothermic amination steps. Use microreactors with PTFE tubing to prevent clogging from precipitated intermediates .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman probes to monitor reaction progress and adjust parameters dynamically .

- Waste Minimization : Integrate membrane separation (e.g., nanofiltration) to recover solvents like methanol and reduce environmental impact .

Basic: What are the stability challenges for this compound under varying storage conditions?

Methodological Answer:

- Thermal Degradation : Store at –20°C in amber vials to prevent oxidation of the methoxy and aromatic groups. Conduct accelerated stability studies (40°C/75% RH) to identify degradation products (e.g., demethylation or fumarate hydrolysis) .

- Light Sensitivity : UV/Vis spectroscopy tracks photooxidation; use nitrogen purging during storage to mitigate .

Advanced: How to address discrepancies in computational vs. experimental LogD values?

Methodological Answer:

- Force Field Calibration : Adjust atomic partial charges in molecular dynamics simulations using experimental LogD data to improve predictive accuracy .

- Ionization Correction : Account for protonation states (pKa shifts due to the diisopropylamine group) using tools like MarvinSketch or ADMET Predictor .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal or inhalation exposure.

- Waste Disposal : Neutralize acidic fumarate residues with sodium bicarbonate before aqueous disposal. Incinerate organic solvents .

Advanced: How can crystallography resolve polymorphic uncertainties in the fumarate salt?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (methanol/acetone) and compare unit cell parameters with predicted polymorphs.

- PXRD : Match experimental patterns (e.g., 2θ = 10–30°) with simulated data from Mercury CSD to confirm lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.